

Spectroscopic Profile of 2-Amino-5-fluoropyridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-fluoropyridine

Cat. No.: B1271945

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the important chemical intermediate, **2-Amino-5-fluoropyridine**. The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic characterization and the methodologies used for their acquisition.

Quantitative Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Amino-5-fluoropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 2-Amino-5-fluoropyridine

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.99	d	2.7	H-6
7.27-7.17	m	-	H-4
6.77	dd	3.4, 9.1	H-3

Solvent: CDCl₃, Instrument Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data of **2-Amino-5-fluoropyridine**

Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
155.4	d (J = 25.2)	C-5
152.6	s	C-2
140.8	d (J = 21.4)	C-6
125.5	d (J = 3.4)	C-4
109.1	d (J = 9.1)	C-3

Solvent: CDCl₃, Instrument Frequency: 126 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **2-Amino-5-fluoropyridine**

Wavenumber (ν _{max}) cm ⁻¹	Assignment
3031	Aromatic C-H Stretch
1392	C-N Stretch
1226	C-F Stretch

Sample Preparation: Solid Phase

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **2-Amino-5-fluoropyridine**

Parameter	Value
Molecular Formula	C ₅ H ₅ FN ₂
Molecular Weight	112.11 g/mol
Exact Mass	112.043676 g/mol [1]
Predicted [M] ⁺ (EI)	112.04
Predicted [M+H] ⁺ (ESI)	113.05

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of **2-Amino-5-fluoropyridine** was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- To ensure a homogenous magnetic field, the sample solution was filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[2\]](#)
- The NMR tube was securely capped and carefully placed into the NMR spectrometer.

Instrumentation and Data Acquisition:

- Instrument: Bruker Avance 500 MHz or equivalent spectrometer.
- ¹H NMR: Spectra were acquired at a frequency of 500 MHz.
- ¹³C NMR: Spectra were acquired at a frequency of 126 MHz.
- Reference: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- A small quantity (approximately 50 mg) of solid **2-Amino-5-fluoropyridine** was dissolved in a few drops of a volatile solvent such as methylene chloride or acetone.[3]
- A single, clean salt plate (KBr or NaCl) was placed on a flat surface.[3]
- One drop of the sample solution was applied to the surface of the salt plate.[3]
- The solvent was allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

Instrumentation and Data Acquisition:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Procedure: The salt plate with the sample film was placed in the sample holder of the FT-IR instrument. The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the clean, empty salt plate was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

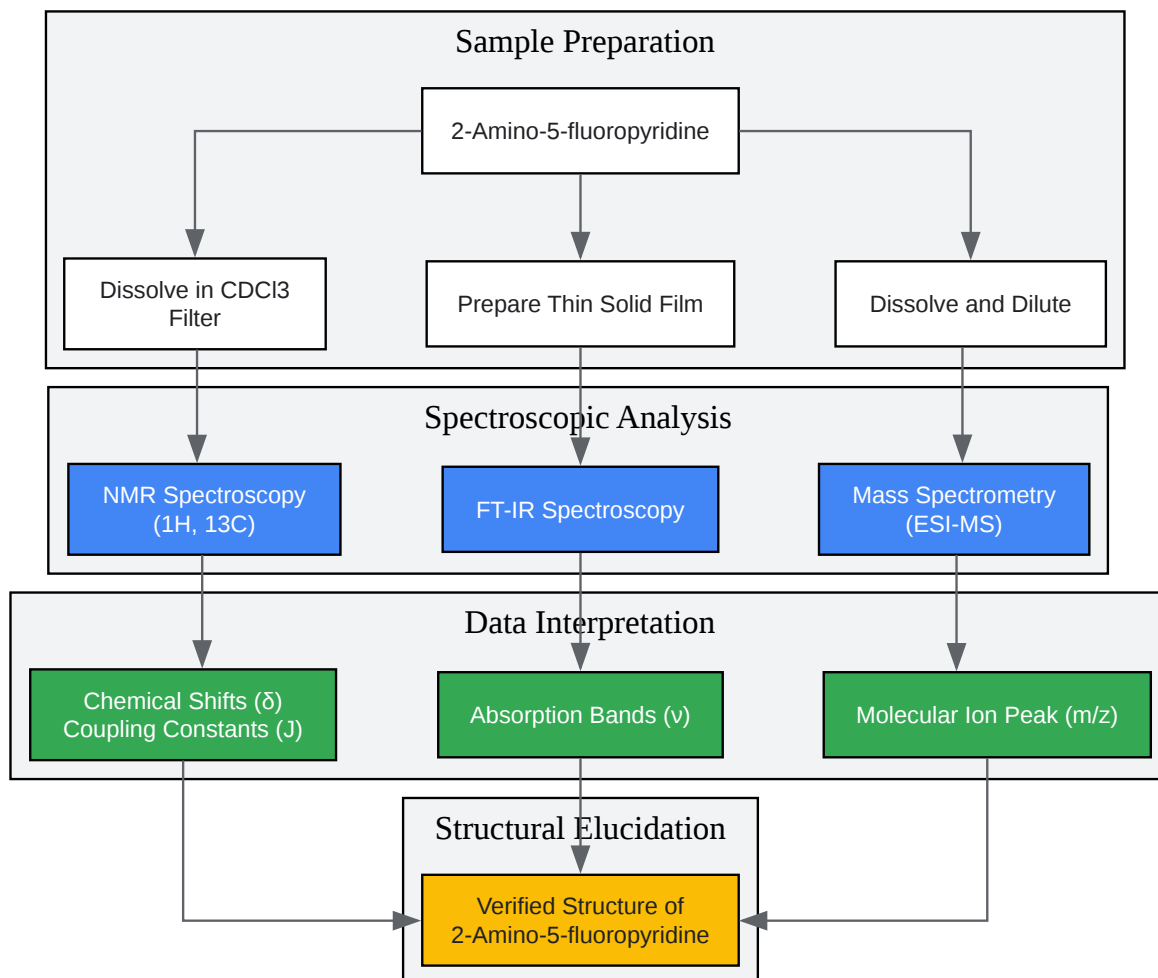
- A stock solution of **2-Amino-5-fluoropyridine** was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).[4]
- This stock solution was then further diluted by taking 10 μL and adding it to 1 mL of the infusion solvent (typically a mixture of methanol, acetonitrile, and/or water, sometimes with a small amount of formic acid to promote ionization).[4]
- The final solution was filtered if any particulate matter was present and transferred to a 2 mL mass spectrometry vial.[4]

Instrumentation and Data Acquisition:

- Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
- Mode: Data was acquired in positive ion mode to observe the protonated molecule $[M+H]^+$.
- Analysis: The mass-to-charge ratio (m/z) of the ions was recorded to determine the molecular weight and elemental composition of the compound.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Amino-5-fluoropyridine**, from sample preparation to structural elucidation.



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Caption: Workflow for Spectroscopic Analysis.

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